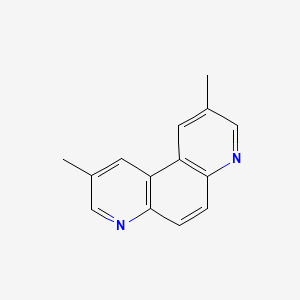

2,9-Dimethyl-4,7-phenanthroline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,9-Dimethyl-4,7-phenanthroline, also known as bathocuproine, is an organic compound with the molecular formula C26H20N2. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at the 2 and 9 positions and two phenyl groups at the 4 and 7 positions. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-dimethyl-4,7-phenanthroline typically involves a one-step reaction where o-diaminobenzene reacts with a compound of formula III in the presence of a mixed dehydrating agent. The mixed dehydrating agent is a combination of hydrochloric acid and an organic acid, which acts as a phase-transfer catalyst, dehydrating agent, and buffering agent. This method is advantageous as it produces high-purity products with minimal side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ketone solvents in the post-treatment phase helps reduce the separation steps and product loss, thereby improving the overall yield .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethyl-4,7-phenanthroline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,9-Dimethyl-4,7-phenanthroline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. .

Biology: The compound is used in biochemical assays to detect and quantify metal ions in biological samples.

Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron transport properties

Mechanism of Action

The mechanism by which 2,9-dimethyl-4,7-phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various chemical reactions. The compound’s electron transport properties make it an effective material in electronic devices, where it acts as an exciton-blocking barrier .

Comparison with Similar Compounds

1,10-Phenanthroline: A parent compound with similar chelating properties but lacking the methyl and phenyl substituents.

4,7-Diphenyl-1,10-phenanthroline: Similar to 2,9-dimethyl-4,7-phenanthroline but without the methyl groups.

Neocuproine: Another derivative of phenanthroline with different substituents .

Uniqueness: this compound is unique due to its specific substituents, which enhance its electron transport properties and make it particularly useful in electronic applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .

Biological Activity

Introduction

2,9-Dimethyl-4,7-phenanthroline (abbreviated as DMP) is a heterocyclic compound known for its diverse biological activities. This article reviews the biological properties of DMP, focusing on its antimicrobial, cytotoxic, and anticancer activities, supported by data tables and case studies.

DMP is characterized by its phenanthroline structure, which allows it to chelate metal ions effectively. This property is crucial for its biological activity, particularly in metal-based therapeutic applications.

1. Antimicrobial Activity

DMP exhibits significant antimicrobial properties against various bacterial strains. The mode of action is primarily attributed to its ability to form complexes with metal ions, enhancing its efficacy against resistant strains.

- Table 1: Antimicrobial Activity of DMP Against Different Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

2. Cytotoxicity

DMP has shown promising results in cytotoxicity assays against several cancer cell lines. Research indicates that DMP can induce apoptosis in these cells, making it a candidate for further development as an anticancer agent.

- Table 2: Cytotoxic Effects of DMP on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 (Breast Cancer) | 15 | Apoptosis via caspase activation | |

| A549 (Lung Cancer) | 10 | ROS generation | |

| DU-145 (Prostate Cancer) | 20 | Cell cycle arrest |

Case Study 1: Anticancer Activity

A study conducted by Koziel et al. demonstrated that DMP complexes significantly inhibited the growth of MCF7 and A549 cells compared to control groups. The study utilized flow cytometry to confirm that the mechanism involved was primarily apoptosis mediated by caspase-3 activation.

Case Study 2: Antimicrobial Efficacy

In a comparative study, DMP was tested against standard antibiotics for its effectiveness against S. aureus. The results indicated that DMP had a lower MIC than several conventional antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

The biological activity of DMP is largely dependent on its ability to chelate metal ions such as iron and copper. This chelation can disrupt essential cellular processes in pathogens and cancer cells alike:

- Metal Ion Interaction : DMP forms stable complexes with metal ions, which can interfere with DNA synthesis and repair mechanisms in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The interaction with metal ions may lead to increased ROS production, contributing to oxidative stress and cell death in targeted cells.

Properties

CAS No. |

646058-76-6 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2,9-dimethyl-4,7-phenanthroline |

InChI |

InChI=1S/C14H12N2/c1-9-5-11-12-6-10(2)8-16-14(12)4-3-13(11)15-7-9/h3-8H,1-2H3 |

InChI Key |

IJXYCXDXANGDIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC3=C2C=C(C=N3)C)N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.